molecular formula C20H19ClN2OS B6634368 (4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone

(4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone

Cat. No. B6634368
M. Wt: 370.9 g/mol
InChI Key: LQMWCTWLTUCOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone, also known as BTCP, is a synthetic compound that belongs to the class of designer drugs. BTCP was first synthesized in the 1980s and has been studied extensively for its potential use in scientific research.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. (4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone has also been shown to have affinity for the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. These properties make (4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone a useful tool for studying the role of dopamine and serotonin in various physiological and pathological processes.

Mechanism of Action

(4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone acts by inhibiting the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a variety of physiological and behavioral effects, including increased locomotor activity, hyperthermia, and changes in mood and cognition.
Biochemical and Physiological Effects:
(4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to increased locomotor activity and hyperthermia. (4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone has also been shown to alter mood and cognition, with some studies suggesting that it may have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone in lab experiments is its high affinity for the dopamine and serotonin transporters, which allows for precise manipulation of these neurotransmitter systems. However, one limitation of using (4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone is its potential for abuse and addiction, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on (4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone. One area of interest is the development of new compounds that target the dopamine and serotonin transporters with greater specificity and efficacy. Another area of interest is the use of (4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone and related compounds in the treatment of psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the long-term effects of (4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone use, particularly with respect to potential neurotoxicity and addiction liability.

Synthesis Methods

(4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone can be synthesized using a variety of methods, including the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with benzylpiperazine in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The resulting compound can then be converted to the methanone derivative using reagents such as thionyl chloride and dimethylformamide.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-chloro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c21-18-16-8-4-5-9-17(16)25-19(18)20(24)23-12-10-22(11-13-23)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMWCTWLTUCOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone

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